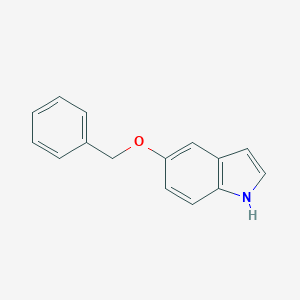

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzophenone derivatives, including those with a 4-chlorophenyl moiety, has been extensively studied. For instance, the synthesis of [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone involved spectroscopic and X-ray diffraction methods, indicating a detailed approach to characterizing the molecular structure post-synthesis . Similarly, the compound (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone was synthesized and confirmed using spectroscopic techniques and X-ray diffraction studies . Another related compound, 1,3,5-triyltris((4-chlorophenyl)methanone), was synthesized through a condensation reaction in glacial acetic acid, with its structure elucidated using various spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

X-ray diffraction studies have revealed that these compounds crystallize in different space groups, with varying cell parameters. For example, the first compound crystallizes in the monoclinic space group P21/c, while the second one crystallizes in the orthorhombic crystal system with the space group Pbca . The third compound's structure is characterized by halogen bonds and a dimeric structure formed due to the presence of two C-Cl···Cl Type I halogen interactions .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various contexts. For instance, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . Another study demonstrated the heterocyclization of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone to yield isoflavones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the nature of their intermolecular interactions. Intermolecular hydrogen bonds, halogen bonds, and van der Waals packing contacts contribute to the stability of these compounds' crystal structures . The presence of chlorine substituents and their positions on the benzene rings significantly influence the properties and reactivity of these compounds .

Relevant Case Studies

Case studies involving these compounds often focus on their potential biological activities. For example, the molecular docking study of novel thiazolyl methanone derivatives, including a compound with a 4-chlorophenyl group, aimed to understand their antibacterial activity . Another study synthesized derivatives of (4-methoxyphenyl)methanone and evaluated their antimicrobial activity, demonstrating the relevance of these compounds in medicinal chemistry .

Aplicaciones Científicas De Investigación

Molecular Interactions and Clathrate Formation

The compound also finds relevance in studies exploring molecular interactions and clathrate formation. Research on 1-benzoyl-2-hydroxyindoline derivatives, closely related to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, has shown the importance of edge-to-face interactions between aromatic rings in the formation of clathrate complexes with benzene. This study provides insights into the structural features and intermolecular interactions involved in clathrate formation (Eto et al., 2011).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis and reactivity, (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone serves as a precursor in various synthetic pathways. For instance, its reaction with arylamines in the presence of BF3·Etherate led to the formation of dihydroindolo[1,2-c]quinazoline derivatives, showcasing its utility in the synthesis of complex heterocyclic compounds (Harano et al., 2007).

Synthesis and Biological Activity Studies

Furthermore, the synthesis and study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have provided valuable insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives, contributing to the field of organic chemistry and medicinal chemistry (Pouzet et al., 1998).

Dynamics, Polarity, and Thermal Properties

Additionally, studies on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone, including those with (4-chlorophenyl) substitutions, have shed light on the influence of chlorine atom positioning on these properties. This research contributes to a deeper understanding of the physical and chemical characteristics of such compounds (Saiz et al., 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNNFRPIIUNOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634618 | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

CAS RN |

134612-84-3 | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134612-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)